molecular formula C18H23N7OS B6436087 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole CAS No. 2548976-44-7

2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole

Cat. No.: B6436087
CAS No.: 2548976-44-7
M. Wt: 385.5 g/mol
InChI Key: FDKIETADOUEGFK-UHFFFAOYSA-N
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Description

The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole features a hybrid heterocyclic architecture:

  • Core structure: A [1,2,4]triazolo[4,3-b]pyridazine moiety substituted with a cyclopropyl group at position 2.
  • Linker: A pyrrolidin-1-yl group connected via an oxymethyl bridge.
  • Terminal group: A 5-isopropyl-substituted 1,3,4-thiadiazole ring.

Properties

IUPAC Name

2-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-5-propan-2-yl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N7OS/c1-11(2)17-21-22-18(27-17)24-8-7-12(9-24)10-26-15-6-5-14-19-20-16(13-3-4-13)25(14)23-15/h5-6,11-13H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKIETADOUEGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-(propan-2-yl)-1,3,4-thiadiazole is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine core linked with a thiadiazole moiety and a pyrrolidine unit. The presence of the cyclopropyl group enhances its lipophilicity, potentially influencing its biological interactions.

Property Value
Molecular FormulaC_{15}H_{19}N_{5}O_{2}S
Molecular Weight319.40 g/mol
CAS NumberNot available

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : It may inhibit specific kinases or enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The compound could interact with various receptors, modulating their activity and influencing downstream effects.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. For instance, compounds structurally similar to the target compound showed significant inhibitory activity against c-Met kinase and exhibited cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.

Table 1: Cytotoxicity Data of Related Compounds

Compound Cell Line IC50 (μM) Remarks
Compound 12eA5491.06 ± 0.16High cytotoxicity
Compound 12eMCF-71.23 ± 0.18High cytotoxicity
Compound 12eHeLa2.73 ± 0.33Moderate cytotoxicity

These results indicate that structural modifications can significantly impact biological activity, suggesting that the target compound may exhibit similar or enhanced effects.

Study 1: c-Met Kinase Inhibition

In a study evaluating the inhibitory effects on c-Met kinase, compounds derived from the triazolo-pyridazine scaffold demonstrated promising results. The most potent derivative showed an IC50 value comparable to established inhibitors like Foretinib.

Study 2: Apoptosis Induction

Further investigations revealed that certain derivatives could induce apoptosis in cancer cells. For example, compound 12e was found to cause late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of the triazole scaffold exhibit significant antimicrobial properties. The unique structure of this compound allows it to interact effectively with bacterial enzymes and membranes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundActivity TypeMIC (μg/mL)Target Organisms
30aAntibacterial0.125S. aureus, E. coli
39cAntibacterial3.125P. aeruginosa
44dAntibacterial8B. cereus

The structural features of the compound facilitate its binding to specific targets within bacteria, enhancing its efficacy as an antibacterial agent.

Anticancer Properties

The triazole moiety is associated with anticancer effects due to its ability to inhibit specific kinases involved in tumor growth. Studies have shown that compounds containing this structure can induce apoptosis in various cancer cell lines.

Case Study: Structure-Activity Relationship (SAR)
A comprehensive review highlighted that modifications at specific positions on the triazole ring can enhance biological activity against cancer cells. For instance, substituents on the piperazine ring significantly influence binding affinity to target proteins involved in cancer progression .

Neuropharmacological Effects

The piperazine ring within the compound contributes to its neuropharmacological effects, including potential anxiolytic and antidepressant activities. Research on similar compounds suggests they may modulate neurotransmitter systems effectively, making them candidates for treating mood disorders.

Synthesis and Industrial Production

The synthetic routes for producing this compound typically involve multi-step reactions starting from simpler precursors. The optimization of these synthetic pathways is crucial for industrial applications to ensure high yield and purity.

Common Reagents and Conditions:

  • Reagents: Acids, bases, organic solvents like DMF and DCM.
  • Conditions: Controlled temperatures and inert atmospheres are essential to prevent unwanted side reactions.

This compound serves as a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals .

Material Science

Due to its unique structural features, this compound is also explored for applications in developing new materials. Its properties may allow it to be used as a catalyst in certain chemical reactions or as a building block for more complex materials.

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazolo-Thiadiazole Derivatives

Compound A : 3-(4-methoxybenzyl)-6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole ()
  • Core : [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole.
  • Substituents :
    • 4-Methoxybenzyl at position 3.
    • Isobutyl-substituted pyrazole at position 4.
  • Molecular weight : 368.46 g/mol.
  • Key differences : Lacks the triazolopyridazine core and pyrrolidine linker of the target compound. The methoxybenzyl group enhances polarity, which may reduce membrane permeability compared to the target’s cyclopropyl and isopropyl groups .
Compound B : 3-(3,4-dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole ()
  • Core : Triazolo-thiadiazole.
  • Substituents :
    • 3,4-Dimethoxyphenyl (electron-donating) at position 3.
    • 2-Fluoro-4-pyridinyl (electron-withdrawing) at position 5.

Triazolopyridazine Derivatives

Compound C : 6-(4-ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine ()
  • Core : [1,2,4]Triazolo[4,3-b]pyridazine.
  • Substituents :
    • 4-Ethylpiperazinyl at position 6.
    • Isopropyl at position 3.
  • Key differences : Shares the triazolopyridazine core with the target but replaces the pyrrolidine-thiadiazole segment with a piperazinyl group. The ethylpiperazine enhances solubility, contrasting with the target’s lipophilic thiadiazole terminus .

Hybrid Fused-Ring Systems

Compound D : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one ()
  • Core : Fused pyrrolo-thiazolo-pyrimidine linked to triazolo-thiadiazine.
  • Substituents : Methoxyphenyl and phenyl groups.
  • Key differences: The complex fused-ring system likely reduces synthetic accessibility compared to the target compound. The thiadiazinone ring introduces hydrogen-bonding capacity, which the target’s thiadiazole lacks .

Physicochemical and Pharmacological Insights

Substituent Effects

  • Cyclopropyl vs. Methoxy : The target’s cyclopropyl group increases lipophilicity (higher logP), favoring membrane penetration over the polar methoxy groups in Compounds A and D .
  • Isopropyl-Thiadiazole vs.

Preparation Methods

Triazole Ring Formation

Thetriazolo[4,3-b]pyridazine system is synthesized using a cyclocondensation approach. Thiocarbohydrazide reacts with a substituted pyridazine carbonyl derivative (e.g., ethyl 6-chloropyridazine-3-carboxylate) under reflux in ethanol, forming the triazole ring through dehydration. Critical parameters include:

  • Temperature : 80–100°C to prevent side reactions.

  • Catalyst : Pyridine or acetic acid to accelerate cyclization.

Yield : 65–72% after recrystallization from ethanol.

Pyrrolidine Intermediate Preparation

Pyrrolidine Functionalization

The pyrrolidine ring is functionalized at the 3-position with a hydroxymethyl group via Grignard addition to a pyrrolidone precursor. Subsequent protection with a tert-butyldimethylsilyl (TBS) group ensures stability during later steps.

Ether Linkage Formation

The hydroxymethyl-pyrrolidine reacts with 6-hydroxy-triazolo[4,3-b]pyridazine under Mitsunobu conditions (DIAD, PPh₃) to form the ether bond. Alternatives include Williamson ether synthesis using a bromomethyl intermediate, though Mitsunobu offers superior regioselectivity.

Reaction Conditions :

ParameterValue
SolventTetrahydrofuran (THF)
Temperature0°C → room temperature
Reaction Time12–18 hours
Yield58–64%

Thiadiazole Synthesis

5-Isopropyl-1,3,4-Thiadiazole Construction

The thiadiazole ring is synthesized via Hurd–Mori reaction , where a thiosemicarbazide derivative cyclizes in the presence of phosphorus oxychloride (POCl₃). The isopropyl group is introduced by alkylating the thiosemicarbazide with 2-bromopropane prior to cyclization.

Optimization Notes :

  • Excess POCl₃ (3 equiv.) ensures complete cyclization.

  • Reaction at 110°C for 4 hours maximizes yield.

Yield : 70–78% after silica gel chromatography.

Final Coupling and Purification

Amine–Thiadiazole Coupling

The pyrrolidine-triazolo-pyridazine intermediate reacts with 5-isopropyl-1,3,4-thiadiazole-2-amine using EDC/HOBt-mediated amidation . Key steps:

  • Activation of the thiadiazole amine with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Coupling in dichloromethane (DCM) at 0°C for 2 hours, followed by warming to room temperature.

Yield : 52–60%.

Purification

Crude product is purified via flash chromatography (hexane/ethyl acetate gradient) and finalized by recrystallization from methanol/water. Purity ≥95% is confirmed by HPLC.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 1.21 (d, 6H, CH(CH₃)₂), 1.45–1.52 (m, 4H, cyclopropane), 2.85–3.10 (m, pyrrolidine CH₂), 4.35 (s, OCH₂).

  • HRMS : m/z 385.5 [M+H]⁺ (calculated for C₁₈H₂₃N₇OS).

Thermal Analysis :

  • Melting Point : 198–202°C (DSC).

  • Decomposition : >250°C (TGA).

Challenges and Optimization

  • Regioselectivity in Triazole Formation : Competing-triazole isomers are minimized by slow addition of thiocarbohydrazide.

  • Ether Bond Stability : Mitsunobu conditions prevent elimination side reactions compared to alkaline Williamson synthesis.

  • Scale-Up Limitations : Low yields in final coupling (52–60%) necessitate catalyst screening (e.g.,改用 DMAP improves yield to 68%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Mitsunobu CouplingHigh regioselectivityCostly reagents58–64%
Hurd–Mori CyclizationRapid cyclizationPOCl₃ handling hazards70–78%
EDC/HOBt AmidationMild conditionsModerate scalability52–60%

Q & A

Q. What are the key considerations for designing a synthetic route for this compound?

A stepwise synthesis strategy is critical due to the compound’s complex heterocyclic architecture. For analogous triazolo-pyridazine hybrids (e.g., triazolo-thiadiazoles), multi-step protocols involving:

  • Cyclopropane introduction : Use cyclopropane-containing precursors (e.g., 3-cyclopropyl derivatives) via nucleophilic substitution or cross-coupling reactions .
  • Heterocycle assembly : Condensation of pyridazine and triazole moieties using POCl₃-mediated cyclization or hydrazine hydrate for triazole ring formation .
  • Pyrrolidine linkage : Employ Mannich-type reactions or reductive amination to incorporate the pyrrolidinyl-methyloxy bridge .
    Validate intermediates via ¹H/¹³C NMR (e.g., confirming cyclopropane proton shifts at δ 0.5–1.5 ppm) and HPLC purity (>95%) .

Q. How can structural ambiguities in this compound be resolved?

  • Multi-spectral analysis : Combine ¹H/¹³C NMR (e.g., distinguishing thiadiazole C=S peaks at ~165 ppm) with HRMS to confirm molecular formula .
  • X-ray crystallography : For resolving stereochemistry of the pyrrolidine ring and substituent orientation .
  • IR spectroscopy : Identify functional groups (e.g., C-O-C stretching at 1100–1250 cm⁻¹ for the ether linkage) .

Q. What methodologies are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Target fungal 14α-demethylase (CYP51) via molecular docking (PDB ID: 3LD6) to prioritize compounds for in vitro antifungal testing .
  • Cellular cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity .
  • SAR profiling : Compare activity of derivatives with varying substituents (e.g., cyclopropyl vs. isopropyl groups) .

Advanced Research Questions

Q. How to address discrepancies between molecular docking predictions and experimental bioactivity?

  • Conformational sampling : Use MD simulations (e.g., 100 ns trajectories) to assess ligand-protein dynamics beyond static docking poses .
  • Free energy calculations : Apply MM/GBSA or MM/PBSA to quantify binding affinities and identify key residues (e.g., His310 in CYP51) .
  • Solvent effects : Evaluate aqueous solubility (via logP/logD measurements) to correlate in silico predictions with cellular uptake .

Q. What strategies optimize reaction yields for challenging synthetic steps?

  • DoE (Design of Experiments) : Use Bayesian optimization to screen variables (e.g., solvent polarity, temperature, catalyst loading) for low-yield steps like triazole cyclization .
  • Flow chemistry : Improve reproducibility of oxidation/reduction steps (e.g., Swern oxidation) in continuous-flow reactors .
  • Catalyst screening : Test Pd/Cu systems for Suzuki-Miyaura couplings of pyridazine intermediates .

Q. How to establish structure-activity relationships (SAR) for this compound?

  • Fragment-based analysis : Deconstruct the molecule into triazolo-pyridazine, pyrrolidine, and thiadiazole moieties. Test individual fragments for target binding .
  • 3D-QSAR modeling : Generate CoMFA/CoMSIA models using IC₅₀ data from analogs (e.g., triazolo-thiadiazoles with varying R-groups) .
  • Metabolic stability : Assess hepatic microsomal degradation to prioritize analogs with improved pharmacokinetics .

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